1-Hydroxycanthin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxycanthin-6-one is a natural product found in Eurycoma, Eurycoma longifolia, and Hannoa chlorantha with data available.

Mecanismo De Acción

Target of Action

1-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been shown to target multiple inflammatory mediators . The compound has been found to suppress NO production in LPS-activated RAW 264.7 macrophages . This suggests that the primary targets of this compound are the inflammatory mediators involved in the immune response.

Mode of Action

The compound interacts with its targets by suppressing their activity, leading to a decrease in the production of inflammatory mediators . This interaction results in the inhibition of the inflammatory response, which can be beneficial in the treatment of chronic inflammatory diseases .

Biochemical Pathways

this compound affects major signaling pathways such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in the immune response and are involved in the regulation of inflammation. By affecting these pathways, this compound can influence the downstream effects related to inflammation and immune response .

Pharmacokinetics

It is known that the compound is isolated from various plants , suggesting that it might be absorbed in the body through ingestion. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammatory mediators. This leads to a decrease in inflammation and potentially beneficial effects in the treatment of chronic inflammatory diseases . In addition, this compound has been shown to play a neuroprotective effect by suppressing the production of NO from astrocytes .

Análisis Bioquímico

Cellular Effects

1-Hydroxycanthin-6-one has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit nitric oxide (NO) release from RAW264.7 cells in a dose-dependent manner . This suggests that this compound may have anti-inflammatory properties.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level by interfering with calcium mobilization

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of canthin-6-one alkaloids starts from tryptophan as a precursor, which produces tryptamine. This then condenses with acetic or ketoglutarate units, giving rise to a series of β-carboline intermediates .

Actividad Biológica

1-Hydroxycanthin-6-one, a member of the canthin-6-one alkaloid family, has garnered attention for its diverse biological activities. This compound is primarily derived from plants in the Rutaceae and Simaroubaceae families and exhibits a range of pharmacological effects including anti-inflammatory, anticancer, antimicrobial, and antiparasitic properties. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, effective doses, and potential therapeutic applications.

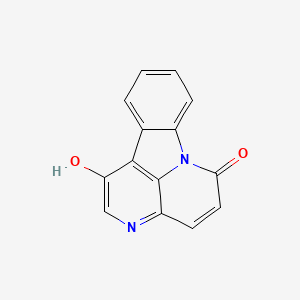

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which contributes to its biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₈N₂O

- Molecular Weight : 188.19 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. The underlying mechanism involves the inhibition of NF-κB signaling pathways, which are crucial for the expression of various inflammatory mediators. This property suggests potential applications in treating chronic inflammatory diseases such as inflammatory bowel disease (IBD) .

Anticancer Properties

This compound has been investigated for its anticancer effects across several cancer cell lines. In vitro studies indicate that it induces apoptosis in human myeloid leukemia cells and inhibits cell proliferation in various cancer types, including prostate and breast cancers. The compound appears to act by arresting the cell cycle at specific phases (G0/G1 and G2) and promoting differentiation of neoplastic cells .

Table 1: Summary of Anticancer Activity

| Cell Line | Effective Dose (IC50) | Reference |

|---|---|---|

| Kasumi-1 (human leukemia) | 7 μM | |

| DU145 (prostate cancer) | 7.73–15.09 μM | |

| HCC 1395 (breast cancer) | Not specified |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Inflammatory Disease Models : In animal models with induced colitis, treatment with this compound resulted in reduced levels of inflammatory markers and improved histological scores, suggesting its efficacy in managing IBD .

- Cancer Cell Studies : A study on human prostate cancer cells showed that treatment with this compound led to significant apoptosis and cell cycle arrest, indicating its potential as a chemotherapeutic agent .

- Antimycobacterial Effects : Research indicated that canthin-6-one derivatives, including this compound, exhibit significant antimycobacterial activity, making them candidates for treating tuberculosis and related infections .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-hydroxycanthin-6-one and its derivatives. The following table summarizes key findings related to its effectiveness against different cancer types:

| Compound | Source | Cancer Type | Mechanism of Action | Effective Dose/IC50 |

|---|---|---|---|---|

| This compound | Ailanthus altissima | Ovarian Cancer | Induces apoptosis via caspase activation and ROS generation | Not specified |

| 9-Hydroxycanthin-6-one | Ailanthus altissima | Ovarian Cancer | Inhibits M2 macrophage markers and promotes apoptosis | IC50: 5.4 μM |

| 4-Methoxy-5-hydroxycanthin-6-one | Picrasma quassioides | Lung Cancer | Induces apoptosis and inhibits cell proliferation | IC50: 11.6 μM |

Case Study: A study investigating the effects of 9-hydroxycanthin-6-one on ovarian cancer cells demonstrated that the compound significantly increased intracellular reactive oxygen species levels, leading to enhanced apoptosis through caspase activation pathways . Additionally, it inhibited tumor-associated macrophage activation, suggesting a dual mechanism of action that targets both cancer cells and the tumor microenvironment .

Anti-inflammatory Effects

Canthin-6-one derivatives, including this compound, have shown promise in treating chronic inflammatory diseases. The following table outlines their applications in various conditions:

| Compound | Disease Condition | Mechanism of Action | Effective Dose/IC50 |

|---|---|---|---|

| This compound | Inflammatory Bowel Disease (IBD) | Suppresses inflammatory cytokines | Not specified |

| 9-Hydroxycanthin-6-one | Rheumatoid Arthritis (RA) | Inhibits inflammatory cell recruitment | Not specified |

| 4-Methoxy-5-hydroxycanthin-6-one | Alzheimer’s Disease (AD) | Reduces neuroinflammation markers | Not specified |

Case Study: Research on the anti-inflammatory properties of canthin-6-one derivatives indicated that these compounds could effectively suppress the progression of diseases like rheumatoid arthritis by inhibiting pro-inflammatory cytokines and modulating immune responses .

Other Therapeutic Applications

In addition to cancer and inflammation, this compound has been studied for its potential in treating various other health conditions:

- Diabetes Mellitus: Canthin-6-one derivatives have been shown to improve insulin sensitivity and reduce hyperglycemia in diabetic models.

- Neurodegenerative Diseases: Studies suggest that these compounds may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for conditions like Parkinson’s disease.

Propiedades

IUPAC Name |

8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYFITNQEPSUDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the distribution of 1-Hydroxycanthin-6-one in nature?

A1: this compound has been identified in both Ailanthus altissima [] and Ailanthus giraldii [], two closely related tree species.

Q2: How does the production of this compound vary within Ailanthus altissima cell cultures?

A2: The production of this alkaloid in Ailanthus altissima cell cultures can be influenced by the addition of elicitors, like yeast glucan. While elicitation early in the growth cycle led to a two-fold increase in this compound, the same treatment later in the cycle had a negative impact on production []. This suggests complex regulatory mechanisms are at play.

Q3: Are there any known enzymatic modifications of this compound within Ailanthus altissima?

A3: Yes, research has identified an enzyme called this compound: S-adenosyl-l-methionine methyltransferase present in Ailanthus altissima cell cultures []. This enzyme suggests the potential for methylation of this compound, likely playing a role in its metabolism or biological activity within the plant.

Q4: What analytical methods are commonly used to study this compound and related alkaloids?

A4: Capillary gas chromatography has proven effective for separating and quantifying this compound alongside other canthinone alkaloids in plant extracts and cell cultures []. This method allows researchers to study the alkaloid profile of Hannoa chlorantha, for example, and to assess the impact of different culture conditions on alkaloid production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.